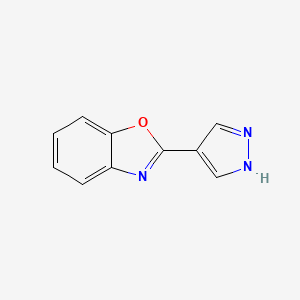

2-(1H-pyrazol-4-yl)-1,3-benzoxazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-(1H-pyrazol-4-yl)-1,3-benzoxazole” is a compound that belongs to the class of pyrazoles . Pyrazoles are a class of five-membered heterocyclic compounds that contain two nitrogen atoms in adjacent positions and three carbon atoms . They are known for their wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

Synthesis Analysis

The synthesis of “2-(1H-pyrazol-4-yl)-1,3-benzoxazole” can be achieved through a one-pot condensation of pyrazole-4-carbaldehydes with o-phenylenediamine in the presence of chloro(trimethyl)silane . This reaction is performed in pyridine at 90°C under ambient air conditions . The process yields previously inaccessible 2-(1H-pyrazol-4-yl)-1H-benzimidazoles .Molecular Structure Analysis

The molecular structure of “2-(1H-pyrazol-4-yl)-1,3-benzoxazole” is characterized by a five-membered aromatic ring structure containing two vicinal nitrogen atoms . One nitrogen bears a hydrogen atom, and the other is referred to as pyrrole type nitrogen . The structure also includes three carbon atoms .Applications De Recherche Scientifique

- Benzimidazole derivatives are known for their antimicrobial properties. Researchers have explored the antibacterial and antifungal potential of 2-(1H-pyrazol-4-yl)-1,3-benzoxazole compounds. These molecules could serve as novel agents against infectious diseases .

- The pyrazole series has attracted interest due to its antitumor properties. Scientists have investigated the cytotoxic effects of 2-(1H-pyrazol-4-yl)-1,3-benzoxazole derivatives against cancer cells. These compounds may hold promise as potential anticancer drugs .

- Small molecules containing both benzimidazole and pyrazole fragments have been studied for their anti-inflammatory activity. Researchers explore their effects on inflammatory pathways and potential therapeutic applications .

- Some pyrazole-based compounds exhibit antidiabetic effects. Investigating the impact of 2-(1H-pyrazol-4-yl)-1,3-benzoxazole derivatives on glucose metabolism and insulin sensitivity could provide valuable insights .

- The N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine scaffold, which shares structural similarities with 2-(1H-pyrazol-4-yl)-1,3-benzoxazole, has been explored as a potential CDK2 inhibitor. CDK2 inhibitors are relevant in cancer treatment and overcoming resistance to CDK4/6 inhibitors .

- Combining benzimidazole and pyrazole moieties creates a privileged pharmacophore. Researchers continue to investigate the biological activity of compounds containing both heterocyclic fragments. The development of synthetic approaches to new pyrazole–benzimidazole conjugates remains an important area of study .

Antimicrobial Activity

Anticancer Agents

Anti-inflammatory Properties

Antidiabetic Potential

Enzyme Inhibition

Pharmacophore Exploration

Mécanisme D'action

Target of Action

Compounds of the pyrazole series, which include 2-(1h-pyrazol-4-yl)-1,3-benzoxazole, are known to exhibit a wide range of pharmacological properties . These compounds have been components of many medicines with anti-inflammatory, antidiabetic, analgesic, antitumor, and other pharmacological properties .

Mode of Action

It is known that the biological activity of small molecules containing both pyrazole and benzimidazole fragments is the subject of extensive and detailed studies . The interaction of 2-(1H-pyrazol-4-yl)-1,3-benzoxazole with its targets and the resulting changes would be a part of these studies.

Biochemical Pathways

The benzimidazole derivatives, which are structurally similar to 2-(1h-pyrazol-4-yl)-1,3-benzoxazole, are known to exhibit antimicrobial, antitubercular, anticancer, antihypertensive, antiulcer, antiproliferative, and antiparasitic activities . These activities suggest that 2-(1H-pyrazol-4-yl)-1,3-benzoxazole may affect a variety of biochemical pathways and their downstream effects.

Result of Action

Given the wide range of pharmacological properties exhibited by compounds of the pyrazole series , it can be inferred that 2-(1H-pyrazol-4-yl)-1,3-benzoxazole may have diverse molecular and cellular effects.

Propriétés

IUPAC Name |

2-(1H-pyrazol-4-yl)-1,3-benzoxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3O/c1-2-4-9-8(3-1)13-10(14-9)7-5-11-12-6-7/h1-6H,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSPKSLZVTSFHJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)C3=CNN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1H-pyrazol-4-yl)-1,3-benzoxazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-Bromophenyl)sulfanyl]-3-[(4-chlorophenyl)sulfonyl]-4,6-dimethylpyridine](/img/structure/B2621188.png)

![(E)-2-(2,4-dichlorophenyl)sulfonyl-3-[4-[3-(trifluoromethyl)phenoxy]anilino]prop-2-enenitrile](/img/structure/B2621196.png)

![3-cyclopentyl-2-(((5-methyl-2-(m-tolyl)oxazol-4-yl)methyl)thio)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2621197.png)

![1-[4-(tert-butyl)benzyl]-1H-imidazole-4,5-dicarbonitrile](/img/structure/B2621202.png)

![2-Chloro-N-[2-(2-oxoazepan-1-yl)ethyl]propanamide](/img/structure/B2621203.png)